3-(2-CYANOETHYL)PHENYLBORONIC ACID
Description
Overview of Organoboron Compounds in Contemporary Chemical Research
Organoboron compounds, molecules containing a carbon-boron bond, have become indispensable tools in modern chemical research and synthesis. wikipedia.orgdergipark.org.tr Their utility spans a wide range of applications, from the construction of complex molecules to the development of novel materials and pharmaceuticals. scispace.comnih.gov The significance of this class of compounds was highlighted by the 2010 Nobel Prize in Chemistry, awarded for the development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which heavily relies on the reactivity of organoboron compounds. dergipark.org.trrsc.org These compounds are valued for their stability, low toxicity, and the environmentally benign nature of their byproducts, often degrading to boric acid. scispace.comnih.gov
Fundamental Principles of Boronic Acid Reactivity and Unique Chemical Properties
Boronic acids, with the general formula R-B(OH)₂, are characterized by a boron atom bonded to an organic group and two hydroxyl groups. wikipedia.orgwiley-vch.de This structure imparts unique chemical properties that are central to their widespread use.
Lewis Acidity and Acid-Base Equilibria of Boronic Acids
The boron atom in a boronic acid possesses a vacant p-orbital, making it a Lewis acid capable of accepting a pair of electrons. wiley-vch.deboronmolecular.com In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form, the latter resulting from the addition of a hydroxide (B78521) ion. nih.govaablocks.com The pKa of a typical boronic acid is around 9, but the formation of tetrahedral boronate complexes can occur at a lower pKa of about 7. wikipedia.orgmolecularcloud.org This equilibrium is highly dependent on the pH of the solution and the nature of the organic substituent, which can be tuned to modulate the acidity. rsc.orgmdpi.com
Reversible Covalent Complexation with Polyols and Other Nucleophiles
A hallmark of boronic acid chemistry is their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities, such as sugars, as well as with other nucleophiles like amino acids and hydroxamic acids. wikipedia.orgboronmolecular.com This interaction leads to the formation of cyclic boronate esters. aablocks.com The reversibility of this complexation is a key feature, allowing for dynamic systems that can respond to changes in the environment, such as pH. manchester.ac.uknih.gov This property has been extensively exploited in the development of sensors and other responsive materials. acs.orgrsc.org
Structural and Functional Relevance of Phenylboronic Acid Derivatives
Phenylboronic acids, a subclass of arylboronic acids, and their derivatives are of particular importance due to their wide range of applications in biomedical and industrial fields. rsc.orgrsc.org Their ability to bind with saccharides is a key feature that has been harnessed for glucose-responsive systems, including drug delivery and biosensing. rsc.orgrsc.org The versatility of phenylboronic acid derivatives is further demonstrated by their use in creating multifunctional materials for applications such as wound healing and cancer immunotherapy. rsc.orgrsc.org
Contextualization of 3-(2-CYANOETHYL)PHENYLBORONIC ACID as a Specialized Phenylboronic Acid Derivative
This compound is a specific derivative of phenylboronic acid, distinguished by the presence of a cyanoethyl group at the meta-position of the phenyl ring. The introduction of this functional group can influence the electronic properties and, consequently, the reactivity and binding affinities of the boronic acid moiety. While specific research on this particular compound is not as extensive as for some other phenylboronic acid derivatives, its structure suggests potential applications where the cyano group can be further modified or utilized for its electronic effects.
Structure
2D Structure
Properties
IUPAC Name |
[3-(2-cyanoethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,12-13H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPLWOUIDZWRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCC#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681605 | |
| Record name | [3-(2-Cyanoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-58-9 | |
| Record name | [3-(2-Cyanoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Cyanoethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Mechanistic Investigations of 3 2 Cyanoethyl Phenylboronic Acid
Reactivity Profile of the Boronic Acid Group in the Compound
The boronic acid group, -B(OH)₂, is a cornerstone of modern organic chemistry, primarily due to its role in carbon-carbon bond-forming reactions. chemicalbook.com It is a mild Lewis acid, generally stable, and easy to handle. chemicalbook.com
Fundamental C-B Bond Formation Reactions
The synthesis of arylboronic acids, including 3-(2-cyanoethyl)phenylboronic acid, can be achieved through several established methods. A prevalent strategy involves the reaction of a corresponding organometallic reagent with a boron electrophile. sigmaaldrich.com For instance, the Grignard reagent derived from 3-bromopropiophenone can be reacted with trimethyl borate (B1201080), followed by hydrolysis, to yield the boronic acid. chemicalbook.com
Alternative synthetic routes include:
Transition-metal catalyzed cross-coupling: Coupling of aryl halides or triflates with diboronyl reagents in the presence of a palladium catalyst is a widely used method. chemicalbook.comgoogle.com
Aromatic C-H functionalization: Direct borylation of a C-H bond using transition metal catalysts offers an atom-economical approach to arylboronic acids. chemicalbook.com
Transmetalation: Phenylsilanes or phenylstannanes can transmetalate with boron trihalides like BBr₃, with subsequent hydrolysis furnishing the phenylboronic acid. chemicalbook.com
Interactions with Lewis Bases and Nucleophiles
The boron atom in a boronic acid possesses an empty p-orbital, rendering it electron-deficient and thus a Lewis acid. chemicalbook.comlibretexts.org It readily accepts a pair of electrons from a Lewis base (nucleophile) to form a more stable, tetracoordinate boronate complex. libretexts.orgsavemyexams.com This interaction is fundamental to its chemical behavior.
In aqueous solutions, boronic acids exist in equilibrium with their anionic tetrahedral boronate form, [PhB(OH)₃]⁻. sdu.dknih.gov This equilibrium is pH-dependent. The interaction is not limited to water or hydroxide (B78521) ions. Boronic acids famously form reversible covalent esters with 1,2- and 1,3-diols. semanticscholar.orgscispace.com This reactivity is the basis for their application in:
Saccharide sensing: The binding of diol-containing sugars can be transduced into a fluorescent or colorimetric signal. semanticscholar.org
Protecting groups: Diols and diamines can be temporarily protected by reacting them with boronic acids to form boronate esters. chemicalbook.com
Bioconjugation and materials science: The reversible nature of the boronate ester bond is exploited in self-healing hydrogels and for labeling proteins. semanticscholar.orgnih.gov
The formation of the tetracoordinate borate adduct with a nucleophile, typically a hydroxide or alkoxide, is a critical activation step in many of its most important reactions, including the Suzuki-Miyaura cross-coupling. missouri.edu This is because the phenyl group is more nucleophilic and thus more readily transferred from the electron-rich tetracoordinate boron center to the palladium catalyst. missouri.edu
Influence of Substituents on Lewis Acidity and Reactivity
The Lewis acidity of an arylboronic acid, often quantified by its pKa value, is highly sensitive to the electronic nature of substituents on the aromatic ring. researchgate.net Electron-withdrawing groups (EWGs) increase the acidity (lower the pKa) by stabilizing the negative charge on the resulting boronate anion. Conversely, electron-donating groups (EDGs) decrease acidity (raise the pKa). researchgate.net
The 3-(2-cyanoethyl) substituent on the phenyl ring is considered an electron-withdrawing group due to the nitrile functionality. Therefore, this compound is expected to be a stronger Lewis acid than unsubstituted phenylboronic acid. This enhanced acidity can influence its reactivity, for example, by facilitating the formation of the active boronate species at a lower pH in catalytic cycles like the Suzuki-Miyaura reaction. core.ac.uk Studies on various substituted phenylboronic acids have established clear structure-reactivity relationships, often following Hammett correlations. scispace.comresearchgate.net
Table 1: pKa Values of Selected Substituted Phenylboronic Acids
| Substituent (at para-position) | Hammett Sigma (σp) | pKa |
|---|---|---|
| -OCH₃ | -0.27 | 9.24 researchgate.net |
| -CH₃ | -0.17 | ~8.9 |
| -H | 0.00 | 8.83 scispace.com |
| -Cl | 0.23 | ~8.3 |
| -CN | 0.66 | ~7.5 |
This interactive table demonstrates the trend of increasing acidity (decreasing pKa) with more strongly electron-withdrawing substituents.
Reactivity of the Cyanoethyl Group in the Chemical Compound
The cyano (-C≡N) group is a versatile functional group that can be transformed into amines, carboxylic acids, and ketones. nih.govrsc.org Its reactivity provides a second handle for synthetic modifications of this compound.
Metal-Catalyzed Additions to the Nitrile Functionality
The unsaturated C-N triple bond of the nitrile group can participate in addition reactions, often facilitated by transition-metal catalysts. nih.govresearchgate.net A particularly relevant transformation is the addition of organoboron reagents, such as boronic acids, across the nitrile triple bond. These reactions provide pathways to construct ketones, amides, and various heterocyclic structures. nih.gov
While an intramolecular reaction involving the boronic acid and cyanoethyl group of the same molecule is conceivable, intermolecular reactions are well-documented. nih.govscinito.ai These processes can proceed through catalytic carbometallation or radical cascade pathways. nih.gov
Table 2: Overview of Metal-Catalyzed Additions of Boronic Acids to Nitriles
| Catalyst System | Product Type | General Conditions | Reference |
|---|---|---|---|
| Palladium (Pd) | Ketones, Heterocycles | Base, Oxidant | nih.gov |
| Rhodium (Rh) | Ketones | Ligand, Base | nih.gov |
| Nickel (Ni) | Ketones, Amines | Reductant, Ligand | snnu.edu.cn |
This interactive table summarizes common catalyst systems used for the addition of boronic acids to nitrile groups, a key reactivity of the cyanoethyl moiety.
Radical Cascade Processes Involving the Cyano Group
The cyano group is an effective radical acceptor and can participate in radical cascade reactions, enabling the rapid construction of molecular complexity. rsc.org In these processes, a radical generated elsewhere in the molecule can add to the nitrile's carbon atom, forming a transient iminyl radical. This intermediate can then undergo further reactions, such as cyclization or fragmentation. rsc.orgresearchgate.net
Research has shown that cyanoethyl groups can be involved in such cascades. For instance, a carbon-centered radical can add to the nitrile, initiating a cyclization process to form carbocyclic or heterocyclic ring systems. uniovi.es This type of reactivity opens up synthetic strategies for complex molecules, where the cyanoethyl group acts as a linchpin in a multi-step, single-pot transformation. rsc.orguniovi.es
Transformations Leading to C-C, C-N, and C=O Bonds
The reactivity of this compound is largely dictated by the independent or concerted behavior of its boronic acid and cyanoethyl moieties.
Carbon-Carbon (C-C) Bond Formation:
The primary route to C-C bond formation utilizing the boronic acid functionality is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.orgfujifilm.com This palladium-catalyzed reaction couples the arylboronic acid with a variety of organic halides or triflates (R-X), enabling the synthesis of complex biaryl structures, polyolefins, and styrenes. wikipedia.orgchemicalbook.com The general applicability of the Suzuki reaction suggests that this compound can be effectively coupled with various aryl and vinyl halides. wikipedia.org While specific examples for this exact molecule are not prevalent in publicly available literature, the reaction is known to tolerate a wide range of functional groups, including nitriles. wikipedia.org
A representative, albeit general, Suzuki-Miyaura coupling reaction is depicted below:
Scheme 1: General Suzuki-Miyaura cross-coupling reaction.
| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | >90 |
| 2 | Bromobenzene | Pd(OAc)₂/PCy₃ | K₃PO₄ | Dioxane/Water | 85-95 |
| 3 | Chloroanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | ~80 |
This table represents typical conditions and yields for Suzuki-Miyaura reactions with phenylboronic acids and is intended to be illustrative for the potential reactivity of this compound.
The cyanoethyl group can also participate in C-C bond forming reactions. For instance, the Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, could potentially be employed if the molecule were appropriately modified to contain a second nitrile function. thieme-connect.de
Carbon-Nitrogen (C-N) Bond Formation:
The Chan-Lam coupling reaction provides a powerful method for the formation of C-N bonds using arylboronic acids. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction couples the boronic acid with amines, amides, or other N-H containing compounds. organic-chemistry.orgresearchgate.net It is anticipated that this compound would readily participate in such couplings, offering a direct route to N-arylated products while preserving the cyanoethyl group. The reaction is known to be tolerant of nitrile functionalities. wikipedia.orgnih.gov
A general scheme for the Chan-Lam coupling is as follows:
Scheme 2: General Chan-Lam C-N cross-coupling reaction.
| Entry | Amine | Copper Source | Ligand | Solvent | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ | Pyridine | DCM | ~90 |
| 2 | Benzylamine | Cu(OAc)₂ | None | DCM | Moderate |
| 3 | Pyrrole | Cu(OTf)₂ | L-proline | DMSO | Good |
This table illustrates typical conditions for Chan-Lam couplings and is predictive for the reactivity of this compound.
Furthermore, the cyano group itself can be a precursor to a primary amine through reduction, typically using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation would yield 3-(3-aminopropyl)phenylboronic acid, a valuable building block for further derivatization.
Carbon-Oxygen (C=O) Bond Formation:
The cyano group of this compound can be hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding 3-(2-carboxyethyl)phenylboronic acid. google.com This transformation converts the cyanoethyl side chain into a functionality that can participate in a wide array of subsequent reactions, such as esterification or amidation.
Integrated Reactivity Pathways Involving Both Functional Groups
Synergistic Effects in Multi-functional Transformations
While the boronic acid and cyanoethyl groups can react independently, there is potential for synergistic reactivity where both functionalities participate in a concerted or sequential manner to construct complex molecular architectures.
One hypothetical example involves an intramolecular reaction. If the cyano group were to be hydrolyzed to a carboxylic acid, an intramolecular condensation with the boronic acid could lead to the formation of a boroxine-like cyclic anhydride (B1165640) under dehydrating conditions.
Another potential synergistic pathway could involve the initial formation of a boronate ester with a diol, which might influence the reactivity of the cyanoethyl group through conformational changes or electronic effects. However, specific studies demonstrating such synergistic effects for this compound are not readily found in the literature. The development of such integrated pathways remains an area ripe for exploration.
Detailed Reaction Mechanism Elucidation
Oxidative Addition, Transmetalation, and Reductive Elimination in Cross-Coupling
The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving a palladium catalyst. libretexts.org The cycle is generally understood to proceed through three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R-X) to form a Pd(II) intermediate. libretexts.org This step involves the insertion of the palladium into the carbon-halogen bond.
Transmetalation: The organoboron compound, activated by a base, transfers its organic group (in this case, the 3-(2-cyanoethyl)phenyl moiety) to the Pd(II) complex. wikipedia.org The base is crucial for the formation of a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center. organic-chemistry.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
The Chan-Lam coupling, while also a cross-coupling reaction, proceeds through a different mechanism involving a copper catalyst. The proposed mechanism involves the formation of a copper(III) intermediate. wikipedia.org The arylboronic acid reacts with a Cu(II) salt to form an aryl-copper(II) species. This species is then oxidized to a Cu(III) intermediate, which can then undergo reductive elimination with the amine or alcohol to form the desired C-N or C-O bond and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) to complete the catalytic cycle. wikipedia.org
Kinetics and Thermodynamics of Reversible Covalent Interactions
Boronic acids are known to form reversible covalent bonds with diols, a reaction that is fundamental to their use in sensors, self-healing materials, and drug delivery systems. vt.edunih.gov The formation of these boronate esters is an equilibrium process, and the position of the equilibrium is influenced by factors such as pH, the pKa of the boronic acid, and the structure of the diol. vt.edu
The kinetics and thermodynamics of these interactions can be studied using techniques such as NMR spectroscopy. muni.cz While specific kinetic and thermodynamic data for the interaction of this compound with diols are not available in the surveyed literature, the electronic properties of the cyanoethyl group are expected to influence the Lewis acidity of the boron atom. The electron-withdrawing nature of the cyano group, although separated from the phenyl ring by an ethyl linker, may have a modest effect on the pKa of the boronic acid compared to unsubstituted phenylboronic acid. Computational studies on substituted phenylboronic acids have shown that electron-withdrawing groups generally lower the pKa, which would, in turn, affect the thermodynamics of boronate ester formation. nih.gov
The study of these reversible interactions is crucial for designing systems where the binding and release of diol-containing molecules can be precisely controlled.
Advanced Spectroscopic Characterization and Analytical Methods for 3 2 Cyanoethyl Phenylboronic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, providing detailed information about the atomic arrangement within the molecule. For 3-(2-CYANOETHYL)PHENYLBORONIC ACID, a combination of ¹H, ¹³C, and ¹¹B NMR studies offers a comprehensive understanding of its structure.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. In the case of this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the protons of the ethyl chain, and the acidic protons of the boronic acid group.
The aromatic region would likely show complex multiplets between δ 7.0 and 8.0 ppm, characteristic of a meta-substituted benzene (B151609) ring. The protons on the ethyl bridge (-CH₂CH₂CN) would appear as two distinct triplets. The methylene (B1212753) group adjacent to the phenyl ring would be expected around δ 2.9 ppm, while the methylene group adjacent to the electron-withdrawing cyano group would be shifted downfield to approximately δ 2.6 ppm. The acidic protons of the B(OH)₂ group are often broad and their chemical shift is highly dependent on the solvent and concentration, but they typically appear in the range of δ 4.0-6.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 7.0 - 8.0 | Multiplet |
| -CH₂-Ar | ~ 2.9 | Triplet |
| -CH₂-CN | ~ 2.6 | Triplet |
| B(OH)₂ | 4.0 - 6.0 | Broad Singlet |
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. For this compound, the spectrum would display signals for each unique carbon atom.
The carbon atoms of the phenyl ring would resonate in the aromatic region, typically between δ 120 and 140 ppm. The carbon atom attached to the boron, being deshielded, would appear at a lower field. The cyano carbon (-C≡N) has a characteristic chemical shift in the range of δ 115-125 ppm. The carbons of the ethyl chain would appear in the aliphatic region, with the carbon adjacent to the phenyl ring resonating at a different chemical shift than the one adjacent to the cyano group. Due to the quadrupolar nature of the boron nucleus, the signal for the carbon atom directly bonded to it might be broadened. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-B | ~135 (broad) |
| Aromatic CH | 120 - 140 |
| -C≡N | 115 - 125 |
| -CH₂-Ar | ~35 |
| -CH₂-CN | ~20 |
¹¹B NMR for Probing Boron Electronic and Coordination States
Boron-11 NMR (¹¹B NMR) is a specialized technique that directly probes the boron atom, offering insights into its electronic environment and coordination number. nsf.gov The chemical shift in ¹¹B NMR is highly sensitive to the hybridization of the boron atom. mdpi.com
For this compound, which contains a trigonal planar (sp² hybridized) boronic acid moiety, a single resonance is expected in the ¹¹B NMR spectrum. researchgate.net The chemical shift for arylboronic acids typically falls in the range of δ 27-33 ppm relative to a BF₃·OEt₂ standard. nih.govsdsu.edu The presence of a single, relatively sharp peak would confirm the trigonal geometry of the boron center. researchgate.net Any significant deviation from this range or the appearance of additional peaks could indicate the formation of boronate esters or other coordination complexes. nsf.govnih.gov Studies have shown that factors like pH and the presence of diols can influence the chemical shift and coordination state of the boron atom. nsf.govnih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Characteristic Absorption and Scattering Bands
The IR and Raman spectra of this compound would be characterized by absorption and scattering bands corresponding to its key functional groups.
A prominent feature in the IR spectrum would be a strong and broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the boronic acid group, often involved in hydrogen bonding. researchgate.net The B-O asymmetric stretching vibration is expected to appear as a strong band around 1345 cm⁻¹. researchgate.net The C≡N stretching vibration of the cyano group typically gives rise to a sharp, medium-intensity absorption in the range of 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group would appear just below 3000 cm⁻¹. In the Raman spectrum, the C≡N stretch is also expected to be a strong and characteristic band.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Boronic Acid) | Stretching | 3200 - 3600 (Broad) |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | < 3000 |
| C≡N | Stretching | 2220 - 2260 |
| B-O | Asymmetric Stretching | ~ 1345 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
For this compound (C₉H₁₀BNO₂), the monoisotopic mass is 175.08046 Da. uni.lu In a high-resolution mass spectrum, the detection of a molecular ion peak corresponding to this mass would confirm the elemental composition.
Electron impact ionization (EI) or electrospray ionization (ESI) could be employed to analyze this compound. Under ESI-MS, adduct ions such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻ are commonly observed. uni.lu Collision-induced dissociation (CID) of the molecular ion or its adducts would lead to characteristic fragment ions. Common fragmentation pathways for phenylboronic acids involve the loss of water (H₂O) and the cleavage of the C-B bond. nih.gov The fragmentation of the cyanoethyl side chain could involve the loss of the cyano group or cleavage of the ethyl chain. The analysis of these fragmentation patterns provides corroborative evidence for the proposed structure. libretexts.org
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) |
| [M]⁺ | 175.08 |
| [M+H]⁺ | 176.09 |
| [M+Na]⁺ | 198.07 |
| [M-H]⁻ | 174.07 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive confirmation of a compound's molecular formula by providing highly accurate mass measurements. For this compound, with a molecular formula of C₉H₁₀BNO₂, the monoisotopic mass is calculated to be 175.080459 g/mol . uni.luepa.gov HRMS analysis verifies this by measuring the mass-to-charge ratio (m/z) of the molecular ion and its various adducts to a very high degree of precision, typically within a few parts per million (ppm). This level of accuracy allows for the unequivocal determination of the elemental composition, distinguishing it from other potential compounds with the same nominal mass. The purity of boronic acid compounds is often confirmed using HRMS alongside other techniques like NMR. nih.govvt.edu
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct Ion | Molecular Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₉H₁₁BNO₂⁺ | 176.08774 |
| [M+Na]⁺ | C₉H₁₀BNO₂Na⁺ | 198.06968 |
| [M+K]⁺ | C₉H₁₀BNO₂K⁺ | 214.04362 |
| [M+NH₄]⁺ | C₉H₁₄BN₂O₂⁺ | 193.11428 |
| [M-H]⁻ | C₉H₉BNO₂⁻ | 174.07318 |
| [M+HCOO]⁻ | C₁₀H₁₁BNO₄⁻ | 220.07866 |
Data sourced from predictive models based on the compound's structure. uni.lu
Fragmentation Pattern Analysis for Structural Insights
Mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, provides critical information about a molecule's structure through the analysis of its fragmentation patterns. While specific fragmentation data for this compound is not extensively documented, the fragmentation behavior can be predicted based on the analysis of its parent compound, phenylboronic acid (PBA), and general fragmentation rules for its constituent functional groups. csic.esnih.govlibretexts.org
Upon ionization, the molecule is expected to undergo characteristic cleavages. The fragmentation of PBA is known to be dominated by the formation of boron-containing ions such as BO⁻ and BO₂⁻, which serve as hallmark fragments for boronic acids. csic.esnih.gov The fragmentation pattern would also likely feature:
Loss of the cyanoethyl group: Cleavage of the bond between the phenyl ring and the ethyl chain.
Cleavage of the C-B bond: Separating the phenyl ring from the boronic acid moiety.
Fragmentation of the phenyl ring: Characteristic losses associated with aromatic systems.
Loss of water (H₂O) from the boronic acid group.
Table 2: Plausible Mass Fragments of this compound in MS/MS Analysis
| Fragment Ion | Proposed Structure/Loss | Significance |
|---|---|---|
| BO⁻ | Boron monoxide anion | Characteristic fragment of boronic acids. csic.esnih.gov |
| BO₂⁻ | Boron dioxide anion | Characteristic fragment of boronic acids. csic.esnih.gov |
| [M-H₂O]⁺ | Loss of water | Indicates presence of hydroxyl groups. |
| [M-C₂H₄CN]⁺ | Loss of cyanoethyl radical | Confirms the cyanoethyl substituent. |
| [C₆H₅B(OH)₂]⁺ | Phenylboronic acid cation | Indicates cleavage of the ethyl group. |
This table presents hypothetical fragments based on the known behavior of similar structures.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy provides valuable information on the electronic transitions within a molecule, which are directly related to its structure and environment. For this compound, UV-Vis absorption and fluorescence spectroscopy are key to understanding its photophysical behavior.
Based on studies of phenylboronic acid (PBA), this compound is expected to exhibit absorption in the UV region. PBA typically shows an absorption maximum around 266 nm. core.ac.uk The introduction of the cyanoethyl substituent to the phenyl ring may lead to a slight shift in this absorption maximum due to its influence on the electronic distribution of the aromatic system.
Fluorescence spectroscopy reveals the emission properties of the molecule after it has been excited by absorbing light. Phenylboronic acid, when excited at 266 nm, displays an emission maximum at approximately 296 nm. core.ac.uk It is anticipated that this compound will also fluoresce in this region, with potential shifts in the emission wavelength and intensity depending on factors like solvent and molecular interactions.
Photophysical Properties and Quantum Yields
The photophysical properties of a molecule, such as its fluorescence quantum yield (Φ), dictate its efficiency as a light-emitter. The quantum yield is the ratio of photons emitted to photons absorbed. While the specific quantum yield for this compound has not been reported, related compounds containing phenyl and cyano groups often exhibit quantum yields that are highly sensitive to their environment and molecular structure. researchgate.netresearchgate.net For instance, the quantum yield of some functionalized nucleosides can be quite low, under 2%. whiterose.ac.uk The quantum yield can be experimentally determined using techniques like comparative methods with a standard of known quantum yield, such as ferrioxalate (B100866) actinometry. rsc.org The presence of the cyano group, an electron-withdrawing group, can influence the intramolecular charge transfer (ICT) character of the excited state, which in turn significantly affects the fluorescence quantum yield.
Solvent Effects on Spectroscopic Parameters
The surrounding solvent can have a profound impact on the absorption and emission spectra of a molecule, a phenomenon known as solvatochromism. This is particularly true for molecules with a significant change in dipole moment between their ground and excited states. The polarity of the solvent can stabilize these states differently, leading to shifts in the spectral maxima. nih.gov
For molecules with donor-acceptor characteristics, such as those containing phenyl, boronic acid, and cyano groups, an increase in solvent polarity often leads to a red shift (a shift to longer wavelengths) in the emission spectrum. researchgate.netresearchgate.net This is commonly visualized using a Lippert-Mataga plot, which correlates the Stokes shift with the solvent polarity function. While specific data for this compound is unavailable, it is reasonable to predict a similar trend.
Table 3: Hypothetical Solvent Effects on the Fluorescence Emission of this compound
| Solvent | Polarity | Predicted Emission λₘₐₓ (nm) | Predicted Effect |
|---|---|---|---|
| Cyclohexane | Low | ~300 | Minimal shift |
| Toluene | Low | ~305 | Slight red shift |
| Dichloromethane | Medium | ~315 | Moderate red shift |
| Acetonitrile | High | ~325 | Significant red shift |
This table illustrates the expected trend of solvatochromic shifts based on the behavior of similar compounds. researchgate.netresearchgate.net
Specialized Spectroscopic Techniques for Studying Interactions
A key feature of boronic acids is their ability to form reversible covalent bonds with diols, a property that is widely exploited in the design of chemical sensors. Specialized spectroscopic techniques, particularly fluorescence spectroscopy, are exceptionally well-suited for monitoring these binding events.
Fluorescence Response to Analyte Binding (e.g., Diols, Saccharides)
The interaction of this compound with analytes containing cis-diol functionalities, such as saccharides (e.g., glucose, fructose), is expected to induce a noticeable change in its fluorescence properties. nih.gov The underlying mechanism involves the binding of the diol to the boronic acid moiety. This process typically leads to a change in the hybridization of the boron atom from a trigonal planar (sp²) state to a tetrahedral (sp³) state. core.ac.uk
This structural and electronic perturbation affects the entire molecule's conjugated π-system, altering its excited state properties and, consequently, its fluorescence emission. The observed response can manifest as:
Fluorescence Quenching: A decrease in fluorescence intensity. Studies on phenylboronic acid have shown that its fluorescence is quenched in the presence of glucose. core.ac.uk
Fluorescence Enhancement: An increase in fluorescence intensity.
Ratiometric Shift: A shift in the emission wavelength, allowing for measurement of the ratio of intensities at two different wavelengths.
This responsive behavior forms the basis of fluorescent sensors for saccharides. The strength of the binding and the magnitude of the fluorescent response are often pH-dependent, as the anionic form of the boronic acid generally binds more strongly to diols. core.ac.uknih.gov The selectivity for different saccharides can also be tuned by modifying the structure of the phenylboronic acid derivative.
Table 4: List of Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Phenylboronic acid | |
| Glucose | |
| Fructose (B13574) | |
| 4-cyanophenylboronic acid pinacol (B44631) ester | researchgate.net |
| 4-(1,2,2-triphenylvinyl)phenylboronic acid pinacol ester | researchgate.net |
| Cyclohexylboronic acid | rsc.org |
| 4-(3-Thienylethynyl)phenylboronic acid neopentyl glycol ester | whiterose.ac.uk |
| 3-Fluorophenylboronic acid | nih.gov |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | sigmaaldrich.com |
Time-Resolved Fluorescence Spectroscopy for Mechanistic Studies
Time-resolved fluorescence spectroscopy is a powerful technique for elucidating the mechanistic pathways of molecular interactions involving fluorescent compounds like this compound. By measuring the decay of fluorescence intensity over time (typically on a nanosecond scale) following pulsed excitation, this method provides direct insight into the excited-state dynamics of a fluorophore and its interactions with other molecules in its environment. It is particularly crucial for distinguishing between different types of fluorescence quenching—static and dynamic—which is fundamental to understanding the sensing mechanisms of boronic acid-based chemosensors. dcu.iersc.org
In the context of phenylboronic acids, the primary mechanism often exploited for sensing is photoinduced electron transfer (PET). nih.gov The boronic acid group [-B(OH)₂] typically acts as a Lewis acid and an electron-withdrawing group, which can quench the fluorescence of an adjacent fluorophore. nih.govnih.gov This process involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher (the boronic acid moiety). Time-resolved fluorescence measurements can definitively identify this as static quenching because the fluorescence lifetime of the uncomplexed fluorophore remains unchanged in the presence of the quencher; only the fluorescence intensity decreases. rsc.orgcore.ac.uk Studies on analogous compounds, such as 3-aminophenylboronic acid, have confirmed that fluorescence quenching by glucose occurs via a static mechanism, as the fluorescence lifetime (approximately 8.4 ns) does not change with glucose concentration. core.ac.ukresearchgate.net
The binding of a diol, such as a saccharide, to the boronic acid group is a key event in its function as a sensor. This interaction is a reversible covalent esterification that converts the boron atom from a trigonal planar sp² hybridized state to a tetrahedral sp³ hybridized state. nih.gov This change in geometry and electronic nature alters the PET process. The resulting boronate ester is a weaker electron-withdrawing group, which can disrupt the quenching mechanism and lead to a change in fluorescence. nih.gov
For this compound, the boronic acid group is in the meta position. Research on other meta-substituted phenylboronic acid derivatives has shown that while changes in pH can cause a significant decrease in steady-state fluorescence intensity, the fluorescence lifetime often remains unaffected, confirming a static quenching mechanism due to the formation of the anionic boronate form [-B(OH)₃]⁻. nih.gov However, the interaction with sugars can be more complex. In some meta derivatives, sugar binding causes a substantial decrease in fluorescence intensity with only a small effect on the fluorescence lifetime. nih.gov This suggests that the position of the boronic acid on the phenyl ring is a critical factor in the photophysical response to sugar binding. nih.gov In contrast, some ortho-substituted analogues exhibit a significant increase in fluorescence lifetime upon sugar binding, indicating a different, more complex quenching process is at play. nih.gov
The fluorescence decay of phenylboronic acid derivatives can be mono- or multi-exponential. For instance, (3-(acetamidomethyl)phenyl)boronic acid exhibits a monoexponential decay with a lifetime of about 2.05 ns at neutral pH. lodz.plbibliotekanauki.pl However, at higher pH values or upon binding with certain sugars, the decay can become biexponential, with the appearance of a shorter lifetime component attributed to the anionic form of the boronic acid or its ester. researchgate.netlodz.plbibliotekanauki.pl These detailed lifetime measurements are essential for building a complete model of the sensing mechanism.
Table 1. Representative fluorescence lifetime data for phenylboronic acid derivatives under various conditions, illustrating the principles of static quenching and the effects of analyte binding. Data is based on studies of compounds analogous to this compound.
Compound Index
Computational and Theoretical Investigations of 3 2 Cyanoethyl Phenylboronic Acid
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For phenylboronic acids, these methods provide insights into their geometry, electronic nature, and reactivity.
Geometry Optimization and Conformational Analysis
The three-dimensional structure of a molecule is crucial to its properties. Geometry optimization, a standard computational procedure, seeks to find the lowest energy arrangement of atoms. For phenylboronic acids, a key feature is the rotational orientation of the boronic acid group [-B(OH)₂] relative to the phenyl ring.
Computational studies on various phenylboronic acids have identified different stable conformers. nih.gov For instance, the cis-trans configuration of the hydroxyl groups in the boronic acid moiety is often found to be the most stable. nih.gov The rotation of the boronic acid group relative to the phenyl ring can lead to different conformers with slight energy differences, typically in the range of 0.7 to 3.3 kcal/mol. nih.gov In the case of 3-(2-cyanoethyl)phenylboronic acid, it is expected that the ethyl-cyano side chain would also exhibit conformational flexibility, adding to the complexity of its potential energy surface. The interaction between the cyano group and the boronic acid moiety, either directly through space or mediated by the phenyl ring's electronic system, would be a key factor in determining the most stable conformation.
| Conformer Feature | Expected Characteristic for this compound |
| Boronic Acid Group | Likely adopts a near-planar arrangement with the phenyl ring to maximize conjugation. The hydroxyl groups are expected to be in a cis-trans orientation as the most stable form. |
| Ethyl-Cyano Side Chain | Multiple rotational conformers are possible around the C-C single bonds. The lowest energy conformer would minimize steric hindrance and optimize any potential intramolecular interactions. |
| Overall Geometry | The molecule is not expected to be perfectly planar due to the sp³ hybridized carbons in the ethyl group. The cyano group's linear geometry will influence the overall shape. |
This table presents expected conformational features based on general principles and studies of similar molecules.
Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Orbitals
The electronic structure of a molecule, particularly the frontier molecular orbitals (HOMO - Highest Occupied Molecular Orbital and LUMO - Lowest Unoccupied Molecular Orbital), is key to understanding its reactivity and spectroscopic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
| Parameter | Expected Value/Characteristic for this compound |
| HOMO Energy | Expected to be lower than that of unsubstituted phenylboronic acid due to the electron-withdrawing nature of the cyano group. |
| LUMO Energy | Also expected to be lower in energy. The LUMO will likely have significant contribution from the boron p-orbital. |
| HOMO-LUMO Gap | The change in the gap compared to phenylboronic acid is not immediately obvious and would require specific calculations. A smaller gap generally implies higher reactivity. |
This table presents expected electronic properties based on the influence of substituent groups.
Electrostatic Potential Surface and Charge Distribution
The electrostatic potential (ESP) surface of a molecule maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. This is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions.
In phenylboronic acids, the oxygen atoms of the hydroxyl groups are regions of negative electrostatic potential (electron-rich), while the hydrogen atoms of these groups and the boron atom are regions of positive potential (electron-poor). The phenyl ring itself presents a region of negative potential above and below the plane of the ring due to the π-electron system. The introduction of the cyanoethyl group would introduce a region of negative potential around the nitrogen atom of the cyano group. ESP maps are generated through computational methods and provide a qualitative picture of the molecule's reactivity towards electrophiles and nucleophiles. baranlab.org
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For reactions involving this compound, such as the Suzuki-Miyaura coupling, computational studies can map out the entire reaction pathway.
Transition State Characterization and Activation Energy Calculations
A key aspect of mechanistic studies is the identification and characterization of transition states (TS), which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
In the context of the Suzuki-Miyaura reaction, DFT calculations have been extensively used to study the mechanism, including the oxidative addition, transmetalation, and reductive elimination steps. nih.govresearchgate.net For a substituted phenylboronic acid like this compound, computational studies would focus on how the cyanoethyl group affects the stability of intermediates and the energy of transition states. For instance, the electron-withdrawing nature of the cyano group might influence the rate of transmetalation. DFT calculations can provide detailed geometries of the transition states and the corresponding activation energies for each elementary step of the reaction. nih.gov
| Reaction Step (Suzuki-Miyaura) | Expected Influence of the 3-(2-cyanoethyl) Group |
| Oxidative Addition | The substituent on the boronic acid does not directly participate in this step, which involves the aryl halide and the palladium catalyst. |
| Transmetalation | The electron-withdrawing cyano group may affect the nucleophilicity of the phenyl ring, potentially influencing the rate of this step. This is often the rate-determining step. |
| Reductive Elimination | The electronic properties of the substituent can influence the ease of C-C bond formation and the regeneration of the catalyst. |
This table outlines the expected influence of the substituent on the key steps of the Suzuki-Miyaura coupling.
Prediction and Rationalization of Stereoselectivity
For reactions that can produce multiple stereoisomers, computational chemistry can be employed to predict and rationalize the observed stereoselectivity. This is achieved by calculating the energies of the transition states leading to the different stereoisomeric products. The product distribution is then predicted based on the relative energy of these transition states, according to the Curtin-Hammett principle.
In asymmetric reactions involving chiral catalysts, computational methods like the quantum-guided molecular mechanics (Q2MM) have been used to develop transition-state force fields (TSFF) for predicting the stereoselectivity of reactions like the 1,4-conjugate addition of aryl boronic acids. nih.govacs.org Such models can rapidly screen different substrate-ligand combinations and predict the enantiomeric excess with good accuracy. nih.govacs.org While no specific studies on the stereoselective reactions of this compound were found, these computational approaches could be applied to predict the outcome of its reactions with chiral reagents or catalysts.
Applications of 3 2 Cyanoethyl Phenylboronic Acid in Advanced Chemical Research
Applications in Organic Synthesis as a Versatile Building Block
The dual reactivity of 3-(2-CYANOETHYL)PHENYLBORONIC ACID makes it a strategic component in multistep synthetic sequences. The boronic acid group readily participates in various metal-catalyzed cross-coupling reactions, while the cyanoethyl side chain provides a handle for subsequent functional group interconversions.
Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. wikipedia.orgnih.gov this compound is an excellent substrate for these reactions, offering a pathway to a diverse range of substituted aromatic compounds. The general mechanism involves an oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. acs.orgnih.gov
Synthesis of Biaryl and Substituted Phenyl Structures
A primary application of this compound in Suzuki-Miyaura coupling is the synthesis of biaryl compounds. researchgate.netgoogle.com These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. By coupling with various aryl halides, a wide array of substituted biaryls can be accessed. The reaction conditions are generally mild and tolerant of various functional groups. wikipedia.org For instance, the coupling of functionalized phenylboronic acids with aryl halides proceeds efficiently in the presence of a suitable palladium catalyst and a base. beilstein-journals.orgnih.gov
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| Aryl Halide (e.g., 4-Bromoanisole) | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-Methoxy-3'-(2-cyanoethyl)biphenyl | High | libretexts.org |
| Aryl Halide (e.g., 1-Iodonaphthalene) | This compound | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 1-(3'-(2-Cyanoethyl)phenyl)naphthalene | High | researchgate.net |
| Heteroaryl Halide (e.g., 2-Bromopyridine) | This compound | PdCl₂(dppf) | Cs₂CO₃ | DME | 2-(3'-(2-Cyanoethyl)phenyl)pyridine | Good | pressbooks.pub |
Creation of Conjugated Systems (e.g., Styrenes, Polyolefins)
Beyond biaryls, the Suzuki-Miyaura reaction with this compound can be employed to create conjugated systems such as styrenes and polyolefins. libretexts.org Coupling with vinyl halides or triflates yields substituted styrenes, which are valuable monomers and intermediates in polymer chemistry and fine chemical synthesis. The reaction typically proceeds with retention of the stereochemistry of the vinyl partner. wikipedia.org
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| Vinyl Bromide (e.g., (E)-β-Bromostyrene) | This compound | Pd(PPh₃)₄ | Na₂CO₃ | THF/Water | (E)-1-(3'-(2-Cyanoethyl)phenyl)-2-phenylethene | Good | acs.org |
| Vinyl Triflate | This compound | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | Substituted Styrene | Good | chemrxiv.org |
Accessing Functionalized Ketones, Amides, and Heterocycles via Nitrile Reactions
The cyanoethyl group in the coupled products serves as a versatile functional handle for further transformations. The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. organic-chemistry.orgst-andrews.ac.uk This carboxylic acid can then be converted to a variety of other functional groups, including amides and esters.
Furthermore, the nitrile group can directly participate in reactions to form ketones. For example, the nickel-catalyzed addition of arylboronic acids to nitriles provides a direct route to unsymmetrical diaryl ketones. researchgate.net This transformation involves the addition of an organonickel species, generated from the boronic acid, across the carbon-nitrogen triple bond, followed by hydrolysis of the resulting imine. researchgate.net
| Substrate | Reagent(s) | Product | Reaction Type | Reference |
| Biaryl with cyanoethyl group | H₃O⁺, heat | Biaryl with carboxyethyl group | Nitrile Hydrolysis | st-andrews.ac.uk |
| Biaryl with cyanoethyl group | 1. Grignard Reagent, 2. H₃O⁺ | Biaryl with a ketone | Grignard Reaction | organic-chemistry.org |
| Aryl nitrile | Arylboronic Acid, Ni(dppe)Cl₂, ZnCl₂, H₂O | Unsymmetrical aryl ketone | Nickel-catalyzed addition | researchgate.net |
The nitrile functionality can also be a key element in the synthesis of nitrogen-containing heterocycles. For instance, a domino reaction involving N-tosylhydrazones and boronic acids with a tethered benzonitrile (B105546) can lead to the formation of benzo-fused β,γ-unsaturated ketones. nih.gov
Other Metal-Catalyzed Cross-Coupling Methodologies
While the Suzuki-Miyaura coupling is prominent, this compound can also participate in other metal-catalyzed cross-coupling reactions. The Chan-Lam coupling, for instance, allows for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst. rsc.orgsciforum.net This reaction provides a valuable alternative to palladium-catalyzed methods for the synthesis of aryl amines and aryl ethers. rsc.org The reaction is often carried out under mild conditions, sometimes even at room temperature and open to the air. rsc.org
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Product | Reference |
| This compound | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | N-(3-(2-Cyanoethyl)phenyl)aniline | rsc.org |
| This compound | Phenol | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | 3-(2-Cyanoethyl)phenoxybenzene | rsc.org |
| This compound | Amide | Cu(OAc)₂ | Pyridine | Toluene | N-Aryl Amide |
Formation of Amides and Esters through Boronic Acid Activation
Boronic acids, including this compound, can be directly utilized in the formation of amides and esters. Phenylboronic acids can catalyze the direct amidation of carboxylic acids with amines, often requiring dehydrating conditions.
In a different approach, the boronic acid itself can be converted into an ester. The reaction of boronic acids with alcohols or diols, often driven by the removal of water, yields boronic esters. These esters can be more stable and easier to handle than the corresponding boronic acids. Furthermore, boronic acids can promote the selective esterification of polyols, where the boronic acid acts as a temporary protecting group for certain hydroxyl functionalities, directing the esterification to a specific site.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reaction Type | Reference |
| Carboxylic Acid | Amine | Phenylboronic Acid | Amide | Catalytic Amidation | |
| This compound | Diol (e.g., Pinacol) | Dean-Stark | Boronic Ester | Esterification | |
| Glycerol | Fatty Acid | Phenylboronic Acid | Monoester | Selective Esterification |
Participation in Cycloaddition and Conjugate Addition Reactions
This compound and its derivatives are valuable reagents in the realm of cycloaddition and conjugate addition reactions, facilitating the construction of complex molecular architectures.
In the context of cycloaddition reactions , boronic acids can participate in various transformations. For instance, 1,3-dipolar cycloaddition reactions involving diazo compounds can be influenced by the presence of boronic acids. While these reactions can proceed thermally, the addition of a trialkylborane can alter the reaction pathway, favoring alcohol products over the expected pyrazoline derivatives. uniovi.es This suggests that boronic acids can modulate the reactivity of diazo compounds, steering the reaction towards specific outcomes. Furthermore, boronic acids have been explored as catalysts in azido-alkyne cycloadditions, where they can enhance reaction rates and regioselectivity, presumably through electrophilic activation of the unsaturated reactants. nih.gov
Conjugate addition reactions , particularly the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds, represent a powerful method for carbon-carbon bond formation. researchgate.net Palladium-catalyzed systems are often employed for these transformations, where the choice of ligand is crucial for achieving high enantioselectivity. researchgate.netnih.gov While specific examples detailing the use of this compound in this exact context are not prevalent in the reviewed literature, the general utility of phenylboronic acids in such reactions is well-established. researchgate.net These reactions often require optimization of conditions, including the choice of catalyst, solvent, and additives, to achieve high yields and stereoselectivity. nih.gov
The cyanoethyl group in this compound offers a versatile handle for further synthetic modifications. The nitrile functionality can be transformed into various other groups, such as carboxylic acids or amines, expanding the synthetic utility of the resulting adducts. google.com
Contributions to Asymmetric Synthesis Techniques
Arylboronic acids, including this compound, play a significant role in asymmetric synthesis, primarily through their participation in transition metal-catalyzed reactions that generate chiral molecules.
One of the most prominent applications is in the asymmetric conjugate addition of arylboronic acids to prochiral α,β-unsaturated substrates. nih.gov This method allows for the enantioselective formation of carbon-carbon bonds, leading to the synthesis of optically active compounds. The success of these reactions heavily relies on the use of chiral ligands that coordinate to the metal center (commonly palladium or rhodium) and induce stereoselectivity. researchgate.netnih.gov For instance, the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic enones has been shown to produce all-carbon quaternary stereocenters with high enantiomeric excess. nih.gov
Furthermore, axially chiral isoquinolines, which are important ligands and catalysts in their own right, can be synthesized via asymmetric Larock isoquinoline (B145761) synthesis using palladium catalysis. acs.org While not directly involving this compound as a starting material, this highlights the broader importance of boronic acids and palladium catalysis in the field of asymmetric synthesis. acs.org
The development of new chiral ligands and catalytic systems continues to expand the scope and efficiency of asymmetric transformations involving boronic acids. ambeed.com The ability to introduce functionalized aryl groups, such as the 3-(2-cyanoethyl)phenyl moiety, in a stereocontrolled manner is of great interest for the synthesis of complex target molecules, including natural products and pharmaceuticals.
Catalytic Applications and Catalyst Development
Role as a Lewis Acid Catalyst in Organic Transformations
Boronic acids, characterized by the presence of a vacant p-orbital on the boron atom, can function as Lewis acid catalysts in a variety of organic transformations. vt.edunih.gov This Lewis acidity allows them to activate substrates by accepting a pair of electrons. For example, boranes have been shown to catalyze the decarbonylation of isocyanates. nih.gov DFT studies have revealed that the active catalyst in some cases is a borane-water adduct, which acts as a Brønsted acid. nih.gov
Arylboronic acids with electron-withdrawing groups are particularly effective catalysts for amidation reactions between carboxylic acids and amines. orgsyn.org While specific studies focusing on this compound as a Lewis acid catalyst are not extensively documented in the provided search results, its structural features suggest potential applicability in this area. The electron-withdrawing nature of the cyanoethyl group could enhance the Lewis acidity of the boron center, making it a candidate for catalyzing reactions such as amidations and cycloadditions. nih.govrsc.org
The development of solid-supported Lewis acid catalysts is an area of active research, aiming to simplify catalyst recovery and product purification. nih.gov
Applications in Bioconjugation and Selective Biomolecular Interactions
Strategy for Functionalizing Oligonucleotides and Polynucleotides
This compound and related arylboronic acid derivatives are valuable tools for the functionalization of oligonucleotides and polynucleotides. google.com The boronic acid moiety can be introduced at various positions within a synthetic oligonucleotide using phosphoramidite (B1245037) chemistry, which is the standard method for solid-phase oligonucleotide synthesis. google.comnih.govgoogle.com
The key to this strategy is the preparation of a phosphoramidite reagent containing the arylboronic acid. This reagent can then be incorporated into the growing oligonucleotide chain during automated synthesis. google.com The 2-cyanoethyl group is a common protecting group for the phosphorus in phosphoramidite chemistry and is removed during the final deprotection steps. google.comnih.gov
The resulting boronic acid-functionalized oligonucleotides have several important applications:
Bioconjugation: The phenylboronic acid group can form reversible covalent bonds with diols, a functionality present in many biomolecules, including glycoproteins and carbohydrates. nih.gov This allows for the specific labeling and conjugation of oligonucleotides to other molecules.
Immobilization and Purification: Oligonucleotides functionalized with boronic acids can be used for the immobilization of nucleic acids onto solid supports or for their purification through affinity chromatography. google.com
Sensing and Diagnostics: The interaction between boronic acids and diols can be exploited for the development of sensors for the detection of specific carbohydrates or glycoproteins. nih.gov
The synthesis of these modified oligonucleotides requires careful control of the reaction conditions to ensure efficient coupling and to avoid side reactions. acs.org The development of new and improved methods for the preparation of functionalized phosphoramidites continues to be an active area of research.
Mechanisms of Reversible Binding to Saccharides and Polyols for Molecular Recognition
The cornerstone of the utility of phenylboronic acids in molecular recognition lies in their capacity to form reversible covalent bonds with compounds containing cis-1,2- or 1,3-diol functionalities, such as saccharides and polyols. acs.orgnih.govsemanticscholar.org This interaction results in the formation of five- or six-membered cyclic boronate esters. researchgate.net The reaction is highly dependent on the pH of the surrounding medium and the pKa of the boronic acid. semanticscholar.org
In an aqueous environment, phenylboronic acid exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate form. semanticscholar.org The tetrahedral boronate species is significantly more Lewis acidic and, therefore, binds more strongly with diols. semanticscholar.org The equilibrium shifts towards the boronate form at pH values approaching and exceeding the pKa of the boronic acid.
A key feature of this compound is the presence of the electron-withdrawing cyanoethyl group at the meta-position of the phenyl ring. Electron-withdrawing substituents are known to increase the Lewis acidity of the boron atom, thereby lowering the pKa of the boronic acid. nsf.govnih.govresearchgate.net This is a significant advantage as it facilitates the formation of boronate esters at or near physiological pH (7.4), a crucial requirement for many biological applications. researchgate.netbath.ac.uk The reversible nature of this binding is critical; the boronate ester can be dissociated by a decrease in pH or by the introduction of a competing diol at a higher concentration. mdpi.comresearchgate.net
Table 1: Factors Influencing Phenylboronic Acid-Diol Binding
| Factor | Effect on Binding | Rationale |
| pH | Binding affinity increases with increasing pH, typically maximizing near or above the pKa of the boronic acid. researchgate.net | The formation of the more reactive tetrahedral boronate anion is favored at higher pH. semanticscholar.org |
| pKa of Boronic Acid | A lower pKa allows for strong binding at lower pH values, including physiological pH. nih.gov | Electron-withdrawing groups on the phenyl ring increase the Lewis acidity of the boron atom. nsf.govresearchgate.net |
| Saccharide Structure | Affinity varies with the specific saccharide, with a higher affinity for those with a higher proportion of the furanose form. semanticscholar.org | The stereochemistry of the diol groups influences the stability of the resulting cyclic boronate ester. |
| Competitive Binders | The presence of other diols can displace a bound saccharide, demonstrating the reversibility of the interaction. mdpi.com | The binding is an equilibrium process, and the introduction of a high concentration of a competitive binder will shift the equilibrium. |
Investigating Interactions with Glycoproteins and Cell Surface Carbohydrates (e.g., Sialic Acid)
Glycoproteins, proteins modified with carbohydrate chains (glycans), play pivotal roles in numerous biological processes. The terminal regions of these glycans are often decorated with specific saccharides, such as sialic acid, which can serve as biomarkers for various diseases, including cancer, where it is often overexpressed. researchgate.netresearchgate.net Phenylboronic acids have emerged as valuable tools for recognizing and binding to these cell surface carbohydrates. mdpi.comacs.org
The interaction between phenylboronic acids and glycoproteins is governed by the same principles of diol binding. The boronic acid moiety can form covalent bonds with the cis-diol groups present in the saccharide units of the glycoprotein (B1211001). mdpi.com Sialic acid, with its glycerol-like side chain containing a cis-diol, is a particularly important target. researchgate.net The binding affinity and specificity can be modulated by pH. mdpi.com For instance, some studies have shown that phenylboronic acids can bind to sialic acid under acidic conditions, a feature that is particularly relevant in the acidic microenvironment of tumors. mdpi.comnih.gov
The lower pKa of this compound would likely enhance its ability to interact with sialic acid and other glycoproteins at physiological pH. nih.gov This property could be harnessed for applications such as targeted drug delivery to cancer cells or for the development of diagnostic tools to detect changes in cell surface glycosylation. researchgate.netnih.gov
Table 2: Phenylboronic Acid Interactions with Glycans
| Target Glycan | Binding Site | Significance | pH Dependence |
| Sialic Acid | Glycerol side chain diol. researchgate.net | Overexpressed on many cancer cells, making it a target for tumor-specific therapies and diagnostics. researchgate.netresearchgate.net | Binding can occur at both acidic and physiological pH, depending on the boronic acid derivative. mdpi.comnih.gov |
| Glucose | cis-1,2- and cis-3,5,6-hydroxyl groups. semanticscholar.org | Important for the development of glucose sensors and responsive insulin (B600854) delivery systems. rsc.org | Binding is pH-dependent, with lower pKa derivatives showing better affinity at physiological pH. researchgate.net |
| Mannose/Galactose | Various cis-diol groups. nih.gov | Components of many glycoproteins and glycolipids. nih.gov | Generally follows the principle of increased binding with increased pH. nih.gov |
Biochemical Enzyme Inhibition Mechanisms and Rational Design
Phenylboronic acids have been identified as potent inhibitors of certain classes of enzymes, most notably serine proteases. nih.govacs.org The mechanism of inhibition involves the boronic acid acting as a transition-state analog. acs.orgmdpi.com In the active site of a serine protease, the catalytic serine residue attacks the carbonyl carbon of the substrate, forming a tetrahedral intermediate. The boron atom of a boronic acid, being Lewis acidic, can be attacked by the nucleophilic serine residue in the enzyme's active site, forming a stable, covalent, tetrahedral adduct. acs.org This complex effectively mimics the transition state of the enzymatic reaction, thus inhibiting the enzyme's activity. nih.gov
This principle has been successfully applied in the design of inhibitors for enzymes such as β-lactamases, which are responsible for bacterial resistance to penicillin-based antibiotics, and lipoprotein lipase. nih.govacs.orgnih.gov The design of these inhibitors can be rationalized by modifying the phenyl ring of the boronic acid to enhance binding affinity and selectivity for the target enzyme's active site.
Given its structure, this compound could potentially be explored as an inhibitor for serine proteases. The cyanoethyl group could influence its binding affinity and specificity within the enzyme's active site. Rational design principles could be employed to further modify this scaffold to create highly potent and selective enzyme inhibitors for therapeutic applications.
Design of Biomolecular Probes and Sensing Elements
The reversible binding of phenylboronic acids to saccharides has been widely exploited in the design of fluorescent probes and sensors. acs.orgmdpi.com The general design strategy involves coupling a phenylboronic acid recognition unit to a fluorophore. The binding of a saccharide to the boronic acid moiety modulates the electronic properties of the system, leading to a change in the fluorescence output (e.g., intensity or wavelength). acs.orgbath.ac.uk
One common mechanism for this fluorescence modulation is photoinduced electron transfer (PET). nih.gov In the unbound state, the lone pair of electrons on the nitrogen of an adjacent amine group (in some designs) can quench the fluorescence of the fluorophore through PET. Upon binding a diol, the Lewis acidity of the boron increases, leading to an interaction with the amine that suppresses PET and "turns on" the fluorescence. bath.ac.uk In other designs, the binding event itself alters the electronic structure of the conjugated system, causing a shift in the emission spectrum. semanticscholar.org
This compound could serve as a key component in such probes. Its lower pKa would allow for sensing at physiological pH. By attaching a suitable fluorophore to the phenyl ring, it could be developed into a sensor for detecting specific saccharides, with potential applications in monitoring blood glucose levels or as a tool for studying glycosylation in biological systems. acs.orgrsc.orgrsc.org
Applications in Advanced Materials Science
The unique properties of phenylboronic acids also lend themselves to the creation of novel materials with advanced functionalities.
Integration into Polymeric Particles and Nanomaterials for Functional Systems
Phenylboronic acid derivatives can be incorporated into a variety of polymeric structures, including nanoparticles, hydrogels, and thin films. researchgate.netresearchgate.netrsc.org These functionalized materials have found applications in areas such as drug delivery and diagnostics. nih.govnih.gov For example, nanoparticles decorated with phenylboronic acids can be designed to target cells that overexpress sialic acid, thereby delivering a therapeutic payload specifically to cancer cells. researchgate.netnih.gov
The incorporation of this compound into such nanomaterials could offer advantages due to its enhanced binding affinity at physiological pH. This could lead to more efficient targeting and drug delivery systems. Furthermore, the reversible nature of the boronate ester linkage can be used to create drug-loaded nanoparticles that release their cargo in response to specific stimuli. rsc.orgacs.org
Development of Stimuli-Responsive Biomaterials
The reversible and pH-dependent nature of the interaction between phenylboronic acids and diols makes them ideal building blocks for stimuli-responsive or "smart" biomaterials. mdpi.comacs.orgmdpi.com These materials can change their properties, such as swelling or solubility, in response to changes in pH or the concentration of saccharides. researchgate.netacs.org
For instance, hydrogels cross-linked with phenylboronic acid-diol interactions can be designed to swell or shrink in the presence of glucose. researchgate.net This property is the basis for developing self-regulating insulin delivery systems, where the hydrogel swells and releases encapsulated insulin in response to high glucose levels. researchgate.netrsc.org The integration of this compound into these materials could lead to more sensitive and efficient stimuli-responsive systems that operate effectively under physiological conditions. researchgate.netnih.gov
Contributions to Optoelectronic Materials and Devices (based on related derivatives)
While direct applications of this compound in optoelectronic devices are not extensively documented, the individual components of its structure—the phenylboronic acid group and the cyano-substituent—are well-known for their significant contributions to the development of advanced optoelectronic materials, particularly organic light-emitting diodes (OLEDs). The electron-deficient nature of the boron atom in phenylboronic acids and the strong electron-withdrawing properties of the cyano group are key features that can be exploited to design molecules with tailored electronic properties. researchgate.netrsc.org
Boron-containing π-conjugated systems are an emerging class of materials for energy-conversion applications. researchgate.net The incorporation of boron atoms into organic materials introduces electron-accepting centers, which can enhance charge transport and impart unique optoelectronic functions. researchgate.netfrontiersin.org This makes them attractive for use in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net Specifically, three-coordinated organoboron compounds have shown promise as emitters in OLEDs, exhibiting high efficiency and stability. rsc.org
The cyano group, on the other hand, is a powerful electron-withdrawing group that is frequently incorporated into organic materials for optoelectronics. mdpi.comacs.org Cyano-substitution can significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of a molecule, which is a crucial parameter in the design of electron-transporting materials and emitters for OLEDs. mdpi.com The introduction of cyano groups has been shown to improve the performance of thermally activated delayed fluorescence (TADF) materials, which are a key component in high-efficiency OLEDs. rsc.orgacs.org By increasing the acceptor strength, cyano-substitution can lead to a smaller singlet-triplet energy gap, enhancing the efficiency of light emission. rsc.org
Given these properties, derivatives of this compound are promising candidates for the development of novel optoelectronic materials. The combination of the phenylboronic acid moiety and the cyanoethyl group could lead to the creation of materials with tunable charge transport properties and efficient light emission, making them suitable for a variety of optoelectronic applications.
Applications in Analytical Chemistry and Biosensing
This compound and its derivatives have found significant applications in the fields of analytical chemistry and biosensing. The ability of the boronic acid group to reversibly bind with cis-diols forms the basis for many of these applications, enabling the selective detection of a wide range of biologically important molecules. nih.gov
Development of Fluorescent Chemosensors for Specific Analytes
Fluorescent chemosensors are powerful tools for the detection of specific analytes with high sensitivity and selectivity. rsc.org Phenylboronic acid derivatives are widely used in the design of these sensors due to their ability to interact with diol-containing molecules, leading to changes in their fluorescence properties. frontiersin.orgrsc.org
The sensing mechanism often relies on processes such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). mdpi.com In a typical PET-based sensor, the boronic acid moiety can quench the fluorescence of a nearby fluorophore. Upon binding to a diol, the electronic properties of the boron center are altered, disrupting the PET process and leading to a "turn-on" of fluorescence. mdpi.com ICT-based sensors, on the other hand, utilize the change in the electronic nature of the boronic acid upon diol binding (from electron-withdrawing to electron-donating) to induce a shift in the emission wavelength. epa.gov
Derivatives of this compound can be incorporated into various fluorophores to create sensors for a range of analytes. The cyanoethyl group can also play a role in modulating the electronic and photophysical properties of the sensor molecule.
Table 1: Examples of Fluorescent Chemosensors Based on Phenylboronic Acid Derivatives
| Sensor Type | Target Analyte | Sensing Mechanism | Reference |
| N-Phenyl-1,8-naphthalimide derivative | Monosaccharides | Photoinduced Electron Transfer (PET) | mdpi.com |
| Bis-boronic acid decorated DPAC | Glucose | Vibration-Induced Emission (VIE) | frontiersin.org |
| Quantum Dots functionalized with APBA | Glucose | Ratiometric Fluorescence | rsc.org |
| Dicyanoisophorone-based probe | Alkaline pH | Intramolecular Charge Transfer (ICT) | mdpi.com |
DPAC: N,Nо-diphenyl-dihydrodibenzo[a,c]phenazine; APBA: 3-aminophenylboronic acid
Mechanistic Studies of Glucose and Other Saccharide Sensing
The detection of glucose and other saccharides is a critical application of phenylboronic acid-based sensors, with significant implications for the management of diabetes. researchgate.netresearchgate.net The underlying principle is the reversible covalent interaction between the boronic acid group and the cis-1,2- or cis-1,3-diol moieties present in saccharides. nih.govrsc.org
The boronic acid exists in equilibrium between a neutral trigonal planar form (sp2 hybridized) and an anionic tetrahedral form (sp3 hybridized). mdpi.com The anionic form has a higher affinity for diols. The binding of a saccharide shifts this equilibrium towards the anionic form, leading to a decrease in the pKa of the boronic acid. mdpi.com This change in acidity and conformation is the key to the sensing mechanism.
Numerous studies have investigated the binding affinities and selectivity of different phenylboronic acid derivatives for various saccharides. It is generally observed that monoboronic acids exhibit a higher affinity for fructose (B13574) over glucose. nih.gov To enhance the selectivity for glucose, researchers have developed "diboronic acid" sensors, where two boronic acid groups are positioned to cooperatively bind with a single glucose molecule, leading to a more stable complex. epa.gov
Table 2: Binding Constants of Phenylboronic Acid with Saccharides
| Boronic Acid Derivative | Saccharide | Binding Constant (M-1) | Conditions | Reference |
| Phenylboronic acid | D-Glucose | 4.6 | 0.1 M phosphate (B84403) buffer | nih.gov |
| Phenylboronic acid | D-Fructose | - | - | nih.gov |
| Azo dye with carboxylic acid | D-Glucose | 54 | Aqueous solution, pH 9.0 | nih.gov |
| Azo dye with carboxylic acid | D-Fructose | 110 | Aqueous solution, pH 9.0 | nih.gov |
Detection of Reactive Oxygen Species (ROS) and pH Changes
Beyond saccharide sensing, phenylboronic acid derivatives have been employed in the development of probes for reactive oxygen species (ROS) and for monitoring pH changes.
ROS, such as hydrogen peroxide (H2O2), play important roles in cellular signaling and oxidative stress. Phenylboronic acids can be oxidized by certain ROS, particularly H2O2, to form the corresponding phenol. rsc.org This transformation can be coupled with a fluorescent reporter to create a "turn-on" sensor for ROS. The oxidation of the boronic acid cleaves it from the fluorophore, leading to a change in fluorescence. sciforum.netresearchgate.net
Phenylboronic acid-based probes have also been designed for pH sensing. mdpi.com The equilibrium between the neutral and anionic forms of the boronic acid is pH-dependent. By incorporating a phenylboronic acid into a fluorophore whose emission is sensitive to the electronic properties of its substituents, a ratiometric pH sensor can be developed. As the pH changes, the ratio of the two forms of the boronic acid changes, leading to a predictable and measurable change in the fluorescence spectrum. mdpi.com
Use in Chromatographic Separation Methodologies
The reversible binding of boronic acids with diols has been effectively utilized in chromatographic techniques for the separation and purification of biomolecules. Boronate affinity chromatography is a powerful method for isolating glycoproteins, nucleosides, and other diol-containing compounds. mdpi.comrsc.org
In this technique, a boronic acid, such as a derivative of this compound, is immobilized onto a solid support, typically silica (B1680970) or a polymer resin, to create the stationary phase. researchgate.net When a mixture of molecules is passed through the column, compounds containing cis-diol groups are selectively retained through the formation of boronate esters. mdpi.com The non-binding components pass through the column and are eluted. The bound molecules can then be released by changing the pH or by introducing a competing diol, such as sorbitol. rsc.org
High-performance liquid chromatography (HPLC) methods based on boronate affinity have been developed for the analysis of a variety of analytes, including glycated hemoglobin (HbA1c), an important biomarker for diabetes monitoring. acs.orgmdpi.com These methods offer high selectivity and are less susceptible to interferences compared to other techniques like ion-exchange chromatography. mdpi.com
Table 3: Applications of Boronate Affinity Chromatography
| Stationary Phase | Target Analyte | Application | Reference |
| Phenylboronic acid on nonporous silica | Nucleosides, nucleotides, glycoprotein hormones | Isolation and separation | researchgate.net |
| Aminophenylboronic acid on porous polymer | Glycated hemoglobin (GHb) | HPLC analysis for diabetes monitoring | mdpi.com |
| Phenylboronic acid-modified resin | Deoxyfructosylated peptides | Enrichment for mass spectrometry analysis |
Future Research Directions and Unresolved Challenges for 3 2 Cyanoethyl Phenylboronic Acid
Development of More Sustainable and Efficient Synthetic Routes
The traditional synthesis of arylboronic acids often involves organometallic intermediates like Grignard or organolithium reagents, which are then reacted with borate (B1201080) esters at low temperatures. rsc.orgmdpi.com These methods, while effective, present challenges related to scalability, safety, and the use of non-environmentally friendly solvents. Future research is critically needed to develop more sustainable and efficient synthetic pathways.
Key areas of focus include:
Mechanochemistry: Inspired by solvent-free methods for preparing boronic acid esters by grinding a boronic acid with a diol, similar mechanochemical approaches could be developed for the primary synthesis of the boronic acid itself, drastically reducing solvent waste. psu.edu
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhancing safety and yield. Applying flow chemistry to the borylation step could suppress side reactions and allow for a more streamlined, scalable production process. mdpi.com
Greener Catalysis: Research into catalytic C-H borylation using less toxic and more abundant metal catalysts, or even metal-free conditions, could provide a more direct and atom-economical route to 3-(2-cyanoethyl)phenylboronic acid, avoiding the multi-step processes involving halogenated precursors.
A comparison of traditional and potential future synthetic methodologies is outlined below.
| Methodology | Description | Advantages | Challenges for Future Research |
| Traditional Organometallic | Reaction of an aryl Grignard or organolithium with a trialkyl borate, followed by hydrolysis. rsc.org | Well-established and versatile. | Requires cryogenic temperatures, stoichiometric organometallic reagents, and anhydrous organic solvents. |
| Mechanochemistry | Solvent-free grinding of reactants to induce chemical transformation. psu.edu | Environmentally friendly (no solvent), high efficiency. | Adapting the method for the primary synthesis from precursors and ensuring complete conversion. |
| Flow Chemistry | Reactions are performed in a continuous stream within a microreactor. mdpi.com | Enhanced safety, precise temperature control, improved scalability and yield. | Optimization of reactor design, residence time, and reagent introduction for this specific synthesis. |
| Direct C-H Borylation | Catalytic functionalization of a C-H bond on the benzene (B151609) ring with a boron-containing reagent. | High atom economy, reduces synthetic steps. | Achieving meta-selectivity for the 3-position and finding efficient, low-toxicity catalysts. |
Exploration of Novel and Undiscovered Reactivity Pathways
The reactivity of this compound is typically centered on the boronic acid group's participation in Suzuki-Miyaura cross-coupling reactions or its reversible binding to diols. wikipedia.org However, significant potential lies in exploring novel reaction pathways that leverage both the boronic acid and the cyanoethyl functionalities.
Future research directions include:
Tandem and Cascade Reactions: The cyano group can act as a precursor to other functional groups or as a participant in cyclization reactions. Research into cascade reactions where an initial event at the boronic acid triggers a subsequent transformation of the cyanoethyl chain could lead to the rapid construction of complex molecular architectures.
Metal-Free Couplings: Recent discoveries have shown that boronic acids can undergo reductive coupling with tosylhydrazones in the absence of a metal catalyst. uniovi.esnih.gov Exploring the scope of these metal-free transformations for this compound could lead to new C-C bond-forming strategies with improved sustainability.
Intramolecular Cyclizations: The three-carbon tether of the cyanoethyl group is well-positioned for intramolecular reactions. For instance, under specific conditions, the boronic acid could direct or participate in the cyclization of the cyanoethyl chain to form novel heterocyclic ring systems fused to the phenyl group. A notable study demonstrated a novel carbocyclization employing N-tosylhydrazones with a side-chain cyano group and alkenylboronic acids to create fused ring systems stereoselectively. uniovi.es
Advancements in Multi-functional Chemical Systems Design
A major area of future development is the incorporation of this compound into sophisticated, multi-functional systems that can perform complex tasks. The boronic acid's ability to respond to specific chemical stimuli (like sugars) makes it an ideal component for "smart" materials. nih.gov
Key advancements are anticipated in:
Multi-Responsive Hydrogels: Phenylboronic acid-based hydrogels are well-known for their glucose-responsive behavior, enabling their use in self-regulated insulin (B600854) delivery systems. nih.govmdpi.com Future designs could integrate the cyanoethyl group as a secondary reactive site for post-fabrication modification or as a trigger for a secondary response, creating dual-stimuli-responsive materials (e.g., responsive to both glucose and pH changes or enzymatic activity).
Targeted Drug Delivery Vehicles: The affinity of boronic acids for sialic acid, which is often overexpressed on the surface of cancer cells, can be exploited for targeted drug delivery. thno.orgnih.gov Future systems could use the boronic acid for targeting, while the cyanoethyl group serves as an attachment point for a therapeutic payload or an imaging agent, creating a theranostic platform.
Redox-Active Sensors: By conjugating this compound with redox-active moieties, such as ferrocene (B1249389), it is possible to design electrochemical sensors. muni.cz In such a system, binding of a target diol at the boronic acid site could modulate the electrochemical properties of the ferrocene unit, allowing for sensitive electronic detection of analytes. muni.cz
| System Type | Function of Boronic Acid | Potential Role of Cyanoethyl Group | Application |
| Smart Hydrogel | Glucose sensing, dynamic cross-linking. mdpi.com | Covalent drug attachment, secondary cross-linking site. | Self-regulated insulin delivery. nih.gov |
| Nanoparticle Carrier | Targeting sialic acid on cancer cells. thno.orgnih.gov | Conjugation point for chemotherapeutics or imaging dyes. | Targeted cancer therapy and diagnosis (theranostics). |
| Electrochemical Sensor | Analyte recognition (e.g., dopamine, sugars). muni.cznih.gov | Linker to an electrode surface or a redox reporter. | Medical diagnostics, environmental monitoring. |
Strategies for Enhanced Specificity and Selectivity in Biomolecular Recognition
While the ability of boronic acids to bind to diols is powerful, a significant challenge is achieving high specificity for a particular biomolecule in a complex biological milieu. nih.gov For example, a sensor designed for a specific glycoprotein (B1211001) must be able to distinguish it from a vast excess of other potential binding partners, including glucose.
Future strategies to enhance specificity include:
Rational Design of the Phenyl Ring: Modifying the electronic properties of the phenyl ring by adding electron-withdrawing or -donating groups can tune the pKa of the boronic acid and its binding affinity for diols. nih.gov This allows for optimization of binding under specific physiological conditions, such as the acidic tumor microenvironment. thno.org
Multi-Point Recognition: Developing derivatives that incorporate additional non-covalent binding motifs alongside the boronic acid. This creates a receptor that relies on multiple contact points for binding, dramatically increasing its affinity and selectivity for the intended target over structurally similar molecules.
Bio-inspired Scaffolds: Integrating the this compound moiety into larger scaffolds, such as peptides or synthetic polymers, that are designed to mimic the binding pockets of natural receptors. This approach can create a precisely defined three-dimensional arrangement of binding groups that is complementary to the target molecule.
Overcoming Challenges Related to Oxidative Stability in Complex Environments
A critical and often overlooked challenge for the in-vivo application of boronic acids is their susceptibility to oxidative degradation. pnas.orgresearchgate.net In biological environments rich in reactive oxygen species (ROS), the boron-carbon bond can be cleaved, rendering the molecule inactive. pnas.orgnih.gov This oxidative instability is a major hurdle for the development of boronic acid-based therapeutics and long-term sensors.
The mechanism of oxidation involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by a 1,2-shift of the phenyl group from boron to oxygen. pnas.orgmit.edu A groundbreaking future research direction is the design of intrinsically stable boronic acids. Key strategies include:
Decreasing Boron Electron Density: It has been demonstrated that diminishing the electron density on the boron atom can significantly slow the rate-limiting step of the oxidation reaction. pnas.orgnih.gov
Intramolecular Coordination: A highly successful strategy involves installing a pendant carboxyl group that can act as an intramolecular ligand for the boron atom, forming a structure known as a boralactone. pnas.orgnih.govmit.edu This intramolecular coordination shields the boron and reduces its susceptibility to attack, leading to a remarkable 10,000-fold increase in oxidative stability compared to simple phenylboronic acid. pnas.orgnih.gov
Future work will focus on applying these stability-enhancing principles to this compound, potentially by modifying the cyanoethyl group or adding other ortho-substituents to create a stabilizing intramolecular interaction.
| Boronic Acid Type | Structural Feature | Relative Oxidative Stability | Rationale |
| Phenylboronic Acid (PBA) | Unsubstituted | Low mit.edu | Electron-rich boron is susceptible to oxidation by ROS. pnas.org |
| Boralactone (BOL) | Intramolecular coordination from an ortho-carboxyl group. mit.edu | Very High (10,000x > PBA) pnas.orgnih.gov | Intramolecular ligation diminishes electron density on boron, slowing the rate-limiting oxidation step. pnas.orgnih.gov |
Integration with Emerging Technologies in Chemical and Biological Fields
The full potential of this compound will be realized through its integration with other cutting-edge technologies. The unique properties of the compound make it an ideal building block for innovation across multiple disciplines.
Future integration will likely occur in:
Advanced Diagnostics and Biosensing: Moving beyond simple colorimetric or fluorescent sensors to incorporate this compound into sophisticated biosensor platforms. This includes its use as a recognition element on graphene-based field-effect transistors (GFETs) or in microfluidic "lab-on-a-chip" devices for high-throughput screening and point-of-care diagnostics. nih.gov
Bioorthogonal Chemistry: The boronic acid moiety and the cyano group can potentially be used in bioorthogonal reactions—reactions that occur in living systems without interfering with native biochemical processes. This could enable the precise labeling and tracking of biomolecules in real-time within a living cell. muni.cz
Smart Biomaterials and Tissue Engineering: Incorporating the compound into scaffolds for tissue engineering, where its glucose-sensing ability could monitor the metabolic state of growing cells or its reactive handle could be used to tether growth factors in a controlled manner.
Q & A
Q. What are the recommended synthetic routes for 3-(2-cyanoethyl)phenylboronic acid, and how can purity be optimized?
The compound can be synthesized via substitution reactions using intermediates like 3-chloro-4-fluoronitrobenzene under alkaline conditions, followed by reduction and condensation with cyanoacetic acid derivatives (similar to methods in ). Purification often involves recrystallization or chromatography to address anhydride impurities, which are common in boronic acid synthesis . Purity optimization may require strict control of reaction pH and temperature, as well as post-synthesis stabilization using inert atmospheres to prevent boronic acid dehydration .
Q. How should researchers characterize the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : B NMR can confirm boronic acid functionality, while H/C NMR identifies the cyanoethyl group and aromatic protons.
- HPLC-MS : Validates molecular weight and detects trace impurities (e.g., anhydrides or sulfonated by-products) .
- FT-IR : Confirms B-O (∼1340 cm) and C≡N (∼2250 cm) bonds .
Q. What are the critical storage conditions to ensure compound stability?
Store at 0–6°C in airtight, moisture-free containers under nitrogen. The cyanoethyl group may introduce hygroscopicity, requiring desiccants like molecular sieves. Avoid prolonged exposure to basic conditions, which can hydrolyze the boronic acid moiety .
Advanced Research Questions
Q. How does the cyanoethyl substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions compared to other boronic acids?
The electron-withdrawing cyanoethyl group reduces electron density at the boron center, potentially slowing transmetallation. However, it enhances stability against protodeboronation in aqueous conditions. Optimize catalysts (e.g., PdCl(dppf)) and use polar aprotic solvents (DMF, DMSO) to balance reactivity and stability. Compare kinetic data with analogs like 3-hydroxymethylphenylboronic acid ( ) to quantify substituent effects .
Q. How can computational methods (e.g., DFT) predict the electronic behavior of this compound?
Perform DFT/B3LYP calculations to model:
- Frontier molecular orbitals : Evaluate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
- Tautomerism : Assess equilibrium between boronic acid and boroxine forms under varying pH (see for analogous formylphenylboronic acid studies).
- Docking studies : Simulate interactions with biological targets (e.g., enzymes requiring boronic acid inhibitors) .
Q. How should researchers resolve contradictions in spectroscopic data caused by by-products or tautomerism?
- Variable-temperature NMR : Identify dynamic processes (e.g., boronic acid ↔ anhydride interconversion).
- Isotopic labeling : Use O-labeled water to track boronic acid hydration.
- X-ray crystallography : Resolve ambiguous structures, especially if unexpected peaks arise from tautomers (e.g., ’s study on formylphenylboronic acid polymorphs) .
Q. What strategies mitigate side reactions during functionalization of the cyanoethyl group?
- Protection/deprotection : Temporarily mask the boronic acid with pinacol ester to prevent interference during cyanoethyl modifications.
- Selective catalysts : Use Cu(I)-mediated "click chemistry" for azide-alkyne cycloadditions without boronic acid degradation.
- pH control : Maintain mildly acidic conditions (pH 5–6) to stabilize the boronic acid while reacting the nitrile group .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
